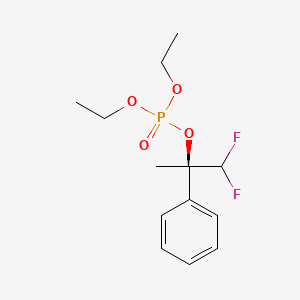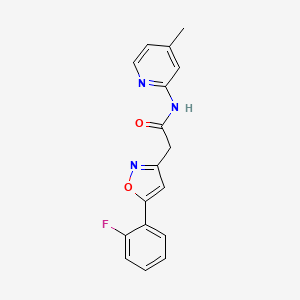
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Radiopharmaceutical Synthesis and Imaging
Compounds incorporating fluorine, such as fluorinated isoxazoles, have been explored for their potential in radiopharmaceutical synthesis, particularly for positron emission tomography (PET) imaging. For instance, the development of selective radioligands, like [18F]PBR111, demonstrates the utility of fluorine-18 labeled compounds in in vivo imaging of the translocator protein (18 kDa), which plays a significant role in neuroinflammation and is involved in various neurological disorders (Dollé et al., 2008).
Corrosion Inhibition
Research on acetamide derivatives has also identified their potential as corrosion inhibitors, an application critical in material science and engineering. Studies have shown that certain acetamide compounds can significantly reduce corrosion in metals, offering a protective solution in acidic environments, thereby extending the lifespan and durability of metal components (Yıldırım & Cetin, 2008).
Antipsychotic Potential
Isoxazole compounds and their derivatives have been evaluated for their therapeutic potential, including antipsychotic effects. Investigations into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have revealed antipsychotic-like profiles without interacting with dopamine receptors, highlighting the diverse pharmacological applications of isoxazole derivatives (Wise et al., 1987).
Antitumor and Antibacterial Activities
The synthesis and evaluation of novel isoxazole compounds for their antitumor activities have shown promising results, with some derivatives exhibiting better anti-tumor activities. Such studies underscore the importance of isoxazole derivatives in the development of new chemotherapeutic agents (Qi Hao-fei, 2011). Additionally, isoxazoline and oxazolidinone derivatives have been synthesized and evaluated for their antibacterial properties, further emphasizing the broad spectrum of biological activities associated with isoxazole-based compounds (Varshney et al., 2009).
properties
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-11-6-7-19-16(8-11)20-17(22)10-12-9-15(23-21-12)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNJEHOAXOUESA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2384472.png)
![11-Pyrrolidin-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2384473.png)
![methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B2384475.png)
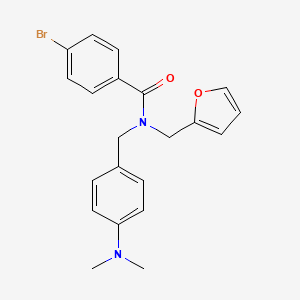
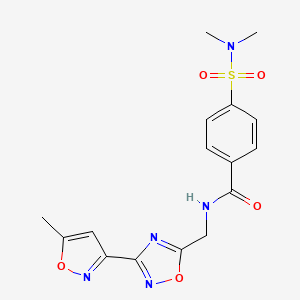
![3-[3-(N-ethylanilino)propyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2384483.png)
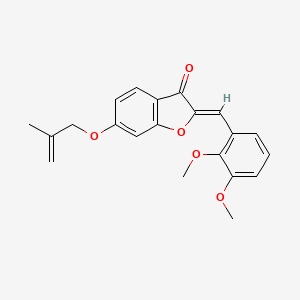
![N-(2-methoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2384487.png)
![5-((3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384488.png)
![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2384489.png)
![N'-(4-chlorobenzoyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetohydrazide](/img/structure/B2384490.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide](/img/structure/B2384491.png)
![Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate](/img/structure/B2384493.png)
